molecular formula C16H18N2O B3072478 3-Amino-N-(2-ethyl-6-methylphenyl)benzamide CAS No. 1016751-51-1

3-Amino-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No. B3072478
CAS RN: 1016751-51-1
M. Wt: 254.33 g/mol
InChI Key: IAMJZDLVCHIRRS-UHFFFAOYSA-N
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Description

3-Amino-N-(2-ethyl-6-methylphenyl)benzamide, also known as 3-AM-2-EMB, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 134-136 °C. In the lab, 3-AM-2-EMB is used for a variety of purposes, including as a reagent for the synthesis of organic compounds, as a catalyst in chemical reactions, and as an enzyme inhibitor. It is also used to study the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Histone Deacetylase Inhibition

The compound MGCD0103, a derivative similar to 3-Amino-N-(2-ethyl-6-methylphenyl)benzamide, has shown to be an orally active histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11 at submicromolar concentrations. This inhibition leads to the blocking of cancer cell proliferation and induces various anticancer mechanisms, including histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, demonstrating its potential as an anticancer drug (Zhou et al., 2008).

Antibacterial and Computational Study

A study on the synthesis of a benzamide complex similar to this compound explored its antibacterial activity. The complex was characterized using physicochemical methods and examined for antibacterial activity, with computational studies indicating its potential interaction with bioactive molecules and receptors (Mostafa et al., 2023).

Electrochemical Oxidation and Antioxidant Activity

Amino-substituted benzamide derivatives, related to this compound, have been studied for their capacity as antioxidants. Electrochemical oxidation mechanisms of these compounds provide insights into their free radical scavenging activities, highlighting their importance in antioxidant studies (Jovanović et al., 2020).

Molecular Structural and Antioxidant Analysis

Another benzamide derivative's structure was analyzed both experimentally and theoretically, revealing its potential as an antioxidant. The study utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to detail its molecular structure and properties, indicating the significant role of such compounds in antioxidant research (Demir et al., 2015).

Biologically Active Derivatives

Research on thiophene-3-carboxamide derivatives, structurally related to this compound, showed antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents and understanding the structural factors contributing to their bioactivity (Vasu et al., 2005).

properties

IUPAC Name

3-amino-N-(2-ethyl-6-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-12-7-4-6-11(2)15(12)18-16(19)13-8-5-9-14(17)10-13/h4-10H,3,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMJZDLVCHIRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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